Valconazole

Übersicht

Beschreibung

- Es gehört zur Kategorie der Antimykotika und hat potenzielle Anwendungen bei der Behandlung von Pilzinfektionen.

Herstellungsmethoden

- Valconazol kann durch die folgenden Schritte synthetisiert werden:

Bildung von [2-(2,4-Dichlorphenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammoniumchlorid:

Umsetzung in [2-(2,4-Dichlorphenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammoniumiodid:

Imidazol-katalysierte Cyclisierung:

Vorbereitungsmethoden

- Valconazole can be synthesized through the following steps:

Formation of [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium chloride:

Conversion to [2-(2,4-dichlorophenoxy)-4,4-dimethyl-3-oxopentyl]trimethylammonium iodide:

Imidazole-catalyzed cyclization:

Analyse Chemischer Reaktionen

- Valconazol nimmt wahrscheinlich an verschiedenen Reaktionen teil, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.

- Die gebildeten Hauptprodukte würden je nach den Reaktionsbedingungen variieren.

Wissenschaftliche Forschungsanwendungen

Antifungal Therapy

Valconazole is primarily studied for its antifungal properties , particularly against invasive fungal infections. Its applications include:

- Treatment of Invasive Aspergillosis : Clinical studies have shown that this compound exhibits effectiveness similar to that of established antifungals like voriconazole. For instance, in a comparative study involving patients with invasive aspergillosis, this compound demonstrated a response rate comparable to that of voriconazole, which has been reported to be around 53% in similar patient populations .

- Candida Infections : this compound has also been evaluated for its efficacy in treating Candida species. In clinical settings, it has been shown to achieve satisfactory outcomes in patients with refractory Candida infections .

Comparative Efficacy

This compound's efficacy can be compared with other azoles such as fluconazole and itraconazole. A summary of findings from various studies is presented in the following table:

| Antifungal Agent | Efficacy Rate (%) | Indication |

|---|---|---|

| This compound | ~53% | Invasive Aspergillosis |

| Voriconazole | ~53% | Invasive Aspergillosis |

| Fluconazole | ~72% | Candidaemia |

| Itraconazole | ~33% | Prophylaxis in stem cell transplants |

This table illustrates that while this compound shows promise, its effectiveness may vary based on the specific infection being treated.

Case Studies and Observational Research

Several case studies have documented the clinical use of this compound:

- Case Study on Hyperkalemia : A patient treated with voriconazole (not directly with this compound but relevant due to their similar profiles) developed hyperkalemia attributed to adrenal insufficiency induced by the drug. This highlights the importance of monitoring side effects associated with antifungal therapies .

- Observational Studies : Research involving a cohort of 825 patients indicated that higher plasma concentrations of voriconazole (and potentially applicable to this compound) correlate positively with clinical response rates. This suggests that therapeutic drug monitoring could optimize treatment outcomes .

Future Directions and Research Needs

Further research is essential for establishing comprehensive safety profiles and long-term efficacy data for this compound. Areas requiring attention include:

- Longitudinal Studies : To assess the long-term outcomes and safety of this compound in diverse patient populations.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Comparative Effectiveness Research : To better understand how this compound stacks up against newer antifungal agents entering the market.

Wirkmechanismus

- The exact mechanism by which Valconazole exerts its antifungal effects remains to be fully elucidated.

- It likely targets specific molecular components within fungal cells, disrupting their growth or survival pathways.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Valconazol kann durch den Vergleich mit anderen Antimykotika hervorgehoben werden.

- Ähnliche Verbindungen könnten Azole wie Fluconazol, Itraconazol und Ketoconazol umfassen.

Biologische Aktivität

Valconazole, a triazole antifungal agent, is primarily used for the treatment of invasive fungal infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy against various fungal pathogens.

This compound exerts its antifungal effects through the inhibition of the enzyme 14-alpha-lanosterol demethylase, which is crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols and disrupts the integrity of the fungal cell membrane, ultimately resulting in cell death. This mechanism is similar to that of other triazole antifungals, such as voriconazole and fluconazole, with a notable selectivity for fungal cytochrome P450 enzymes over mammalian enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : this compound is well absorbed when administered orally, with a bioavailability exceeding 95%. Peak plasma concentrations are typically reached within 1 to 2 hours post-administration.

- Distribution : The volume of distribution is approximately 4.6 L/kg, indicating extensive tissue distribution. Notably, cerebrospinal fluid concentrations can reach 42% to 67% of plasma levels in certain patient populations .

- Metabolism : this compound is metabolized primarily in the liver via cytochrome P450 enzymes (CYP2C19, CYP2C9, CYP3A4). Genetic polymorphisms can affect metabolism rates, leading to variations in drug exposure among different populations .

Efficacy Against Fungal Pathogens

This compound has demonstrated significant activity against a range of fungal pathogens. Its efficacy has been evaluated in various clinical studies:

Table 1: Efficacy Against Common Fungal Pathogens

Case Studies and Clinical Findings

- Myelodysplastic Syndrome-like Response : A case study reported a patient with systemic lupus erythematosus who developed MDS-like reactions after this compound treatment. Symptoms included visual impairment and hematologic abnormalities. Discontinuation of this compound led to significant improvement in symptoms and laboratory values .

- Hyperkalemia Incident : Another case involved a hospitalized patient who developed hyperkalemia attributed to this compound. Upon discontinuation, electrolyte levels normalized, confirming the drug's role in the adverse reaction .

- Brain Abscess Treatment : A successful case was documented where this compound was used to treat a brain abscess caused by Pseudallescheria boydii, demonstrating its potential effectiveness in severe infections .

Eigenschaften

CAS-Nummer |

56097-80-4 |

|---|---|

Molekularformel |

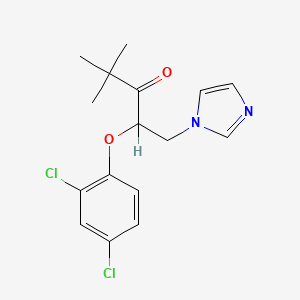

C16H18Cl2N2O2 |

Molekulargewicht |

341.2 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)-1-imidazol-1-yl-4,4-dimethylpentan-3-one |

InChI |

InChI=1S/C16H18Cl2N2O2/c1-16(2,3)15(21)14(9-20-7-6-19-10-20)22-13-5-4-11(17)8-12(13)18/h4-8,10,14H,9H2,1-3H3 |

InChI-Schlüssel |

JDSGUKVHXNGRIP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

CC(C)(C)C(=O)C(CN1C=CN=C1)OC2=C(C=C(C=C2)Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Valconazole |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.